ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction forms the sulfonyl piperazine intermediate, which is then reacted with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can also interact with various receptors, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorobenzenesulfonyl)piperazine-1-carboxylate
- Ethyl 4-(4-methoxybenzenesulfonyl)piperazine-1-carboxylate
- Ethyl 4-(4-bromobenzenesulfonyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate is unique due to the presence of both the chloro and ethoxy substituents on the benzene ring. This combination of substituents can enhance the compound’s reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
ethyl 4-(4-chloro-3-ethoxyphenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5S/c1-3-22-14-11-12(5-6-13(14)16)24(20,21)18-9-7-17(8-10-18)15(19)23-4-2/h5-6,11H,3-4,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPMVCJYUUTGAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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